molecular formula C14H20N2O4 B2801524 4-((2,3-Dimethylphenyl)amino)-2-((2-hydroxyethyl)amino)-4-oxobutanoic acid CAS No. 1046801-39-1

4-((2,3-Dimethylphenyl)amino)-2-((2-hydroxyethyl)amino)-4-oxobutanoic acid

Cat. No.: B2801524
CAS No.: 1046801-39-1
M. Wt: 280.324
InChI Key: OSFXSZHYGSPZIT-UHFFFAOYSA-N
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Description

4-((2,3-Dimethylphenyl)amino)-2-((2-hydroxyethyl)amino)-4-oxobutanoic acid is a complex organic compound with a unique structure that includes both aromatic and aliphatic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2,3-Dimethylphenyl)amino)-2-((2-hydroxyethyl)amino)-4-oxobutanoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the aromatic amine: The starting material, 2,3-dimethylaniline, undergoes a reaction with an appropriate acylating agent to form the corresponding amide.

    Introduction of the hydroxyethyl group: The amide is then reacted with ethylene oxide under basic conditions to introduce the hydroxyethyl group.

    Formation of the oxobutanoic acid: The final step involves the oxidation of the intermediate to form the oxobutanoic acid moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-((2,3-Dimethylphenyl)amino)-2-((2-hydroxyethyl)amino)-4-oxobutanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid.

    Reduction: The oxo group can be reduced to form a hydroxyl group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Formation of 4-((2,3-Dimethylphenyl)amino)-2-((2-carboxyethyl)amino)-4-oxobutanoic acid.

    Reduction: Formation of 4-((2,3-Dimethylphenyl)amino)-2-((2-hydroxyethyl)amino)-4-hydroxybutanoic acid.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

4-((2,3-Dimethylphenyl)amino)-2-((2-hydroxyethyl)amino)-4-oxobutanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-((2,3-Dimethylphenyl)amino)-2-((2-hydroxyethyl)amino)-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 4-((2,3-Dimethylphenyl)amino)-2-((2-hydroxyethyl)amino)-4-hydroxybutanoic acid
  • 4-((2,3-Dimethylphenyl)amino)-2-((2-carboxyethyl)amino)-4-oxobutanoic acid
  • 4-((2,3-Dimethylphenyl)amino)-2-((2-methoxyethyl)amino)-4-oxobutanoic acid

Uniqueness

4-((2,3-Dimethylphenyl)amino)-2-((2-hydroxyethyl)amino)-4-oxobutanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.

Properties

IUPAC Name

4-(2,3-dimethylanilino)-2-(2-hydroxyethylamino)-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4/c1-9-4-3-5-11(10(9)2)16-13(18)8-12(14(19)20)15-6-7-17/h3-5,12,15,17H,6-8H2,1-2H3,(H,16,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSFXSZHYGSPZIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CC(C(=O)O)NCCO)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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